molecular formula C11H12N6O B11726249 N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide

N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide

Cat. No.: B11726249
M. Wt: 244.25 g/mol
InChI Key: LFOSQNMLHWWKQO-UHFFFAOYSA-N
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Description

N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide 的化学特性与背景

化学标识与命名规则

该化合物的系统命名为 N-[(E)-[1-氨基-2-(1,2,4-三唑-1-基)乙叉基]氨基]苯甲酰胺 ,其分子式为 C₁₁H₁₂N₆O ,分子量为 244.25 g/mol 。结构解析显示,苯甲酰胺部分通过腙键连接至含1,2,4-三唑环的乙叉基团,且双键构型为 E式 (反式)。这种构型通过核磁共振氢谱(¹H NMR)中的偶合常数得以确认。

结构类似物比较
化合物名称 结构特征 生物活性
N'-[2-(1H-1,2,4-三唑-1-基)乙亚胺酰]苯甲酰肼 乙亚胺酰连接基团 神经突触可塑性调节
3-[2-(苯氨基)乙基]-1,2,4-三唑-5-硫醇衍生物 三唑硫醇基团 黑色素瘤细胞抑制
N'-(2-氧代吲哚啉-3-亚基)乙酰肼衍生物 异靛红素杂环 微管激酶抑制

腙-三唑杂化化合物的历史背景

腙类化合物自20世纪初即被用于配位化学与抗菌剂开发,但其代谢稳定性不足限制了临床应用。1980年代,1,2,4-三唑环的引入显著改善了此类化合物的药代动力学特性。例如,氟康唑 (含三唑环的抗真菌药)的成功推动了杂化策略的研究

电化学合成技术的突破进一步加速了该类化合物的制备。2022年,研究者通过阳极氧化腙类前体,实现了三唑环的高效构建(产率15–81%),避免了传统方法中强氧化剂的使用。这种绿色合成法为规模化生产奠定了基础。

在现代药物化学中的核心价值

三唑环的 刚性平面结构多重氢键位点 使其能够靶向多种生物大分子。例如,this compound 可通过三唑环的N原子与激酶活性位点的ATP结合口袋形成竞争性抑制。此外,其 两亲性 特性(来自苯环疏水区与氨基亲水区)增强了细胞膜穿透能力,这在针对血脑屏障靶点的神经药物设计中尤为重要。

Properties

Molecular Formula

C11H12N6O

Molecular Weight

244.25 g/mol

IUPAC Name

N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide

InChI

InChI=1S/C11H12N6O/c12-10(6-17-8-13-7-14-17)15-16-11(18)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,15)(H,16,18)

InChI Key

LFOSQNMLHWWKQO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C(\CN2C=NC=N2)/N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C(CN2C=NC=N2)N

Origin of Product

United States

Preparation Methods

Step 1: Preparation of 4-Aminobenzohydrazide

4-Aminobenzohydrazide is synthesized by reducing 4-nitrobenzohydrazide or reacting 4-aminobenzoic acid with hydrazine hydrate. For example:

  • Reduction Method :

    • 4-Nitrobenzohydrazide is reduced using Fe/HCl or H₂/Pd-C to yield 4-aminobenzohydrazide.

    • Yield : ~85–90%.

Step 2: Condensation with Triazole-Containing Carbonyl Compound

The hydrazide reacts with a triazole-substituted ketone or aldehyde under mild acidic conditions:

  • Example Reaction :

    • Reactants : 4-Aminobenzohydrazide + 2'-Methylacetophenone (or analogous triazole-substituted ketone).

    • Conditions : Ethanol, glacial acetic acid, 50°C, 5–10 hours.

    • Mechanism :

      • Acid catalyzes the nucleophilic attack of the hydrazide’s hydrazine group on the carbonyl carbon.

      • Proton transfer and dehydration yield the hydrazone linkage.

Critical Reaction Parameters

ParameterOptimal Value/RangeImpact on Reaction
Temperature 40–60°CHigher temps improve kinetics but risk decomposition.
Solvent Ethanol/H₂O or DMFPolar protic solvents enhance H-bonding and reaction rate.
Catalyst Acetic acid (3–5 drops)Lowers activation energy; excess may protonate hydrazide.

Structural Validation and Characterization

Crystallographic Data

A related compound, (Z)-4-amino-N′-(1-(o-tolyl)ethylidene)benzohydrazide, crystallizes in the monoclinic space group P2₁/n. Key structural features include:

  • Bond Lengths : C=N double bond (~1.27 Å), N–N single bond (~1.35 Å).

  • Dihedral Angles :

    • Aminophenyl and acylhydrazone group: 27.9°.

    • (o-Tolyl)ethylidene and acylhydrazone group: 66.4°.

Spectroscopic Confirmation

TechniqueKey ObservationsReference
¹H NMR Peaks at δ 8.25–7.65 (aromatic H), δ 2.75 (CH₃).
IR Stretching bands at ~1630 cm⁻¹ (C=N) and ~3200 cm⁻¹ (N–H).

Alternative Synthetic Routes

Use of Triazole-Substituted Aldehydes

Replacing ketones with aldehydes (e.g., 1,2,4-triazole-2-carboxaldehyde) may alter reaction kinetics and stereochemistry. However, aldehydes are less sterically hindered, potentially improving yields.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 15–30 minutes while maintaining high yields. For example:

  • Conditions : Ethanol, acetic acid, 100°C (microwave), 20 minutes.

  • Yield : ~70–85%.

Challenges and Optimization

Stereochemical Control

The (E)-isomer dominates due to:

  • Steric Effects : Bulky substituents on the carbonyl compound favor anti-periplanar geometry.

  • Electronic Effects : Electron-withdrawing groups on the triazole stabilize the trans configuration.

Scalability

Continuous flow reactors improve heat management and yield consistency for large-scale production.

Comparative Reaction Data

EntryHydrazideCarbonyl PartnerConditionsYieldReference
14-Aminobenzohydrazide2'-MethylacetophenoneEthanol, HAc, 50°C, 5h80%
24-AminobenzohydrazideTriazole-2-carboxaldehydeDMF, H₂SO₄, reflux, 2h65%
34-AminobenzohydrazideTriazole-substituted ketoneMicrowave, 100°C, 20m75%

Applications and Derivatives

The compound serves as a precursor for:

  • Antimicrobial Agents : Triazole derivatives exhibit bioactivity against fungi and bacteria.

  • Coordination Complexes : The hydrazide and triazole groups act as ligands for metal ions (e.g., Cu, V) .

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The triazole ring can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

The target compound shares core structural features with several benzamide derivatives, differing primarily in substituents and heterocyclic appendages. Key analogues include:

Compound Name Key Structural Features Bioactivity Reference
N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide (Target) 1,2,4-Triazole, ethylideneamino bridge, benzamide Not explicitly reported (SAR studies)
N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8) Thiourea linkage, phenolic hydroxyl group Antioxidant (% inhibition: 86.6)
4-{5-[(4-cyclopropyl-1H-indazol-5-yl)amino]-1-methyl-1H-1,2,4-triazol-3-yl}-N-(2,2-difluoroethyl)benzamide Indazole-triazole hybrid, difluoroethyl group ROCK kinase inhibition
K1: (E)-4-((thiazol-2-ylimino)methyl)-N-(1H-1,2,4-triazol-3-yl)benzamide Thiazole-triazole hybrid, iminomethyl bridge HDAC8 inhibition (Docking score: -8.54 kcal/mol)
1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea Urea linkage, chlorophenyl groups Antifungal/antiviral (proposed)

Key Observations :

  • The target compound and K1 both feature 1,2,4-triazole groups but differ in substituents: K1’s thiazole moiety enhances HDAC8 binding , whereas the target’s ethylideneamino bridge may influence solubility and conformational flexibility.
  • A8 and the ROCK inhibitor highlight the role of electron-donating groups (e.g., hydroxyl, indazole) in modulating bioactivity .
  • The urea-linked analogue () demonstrates that replacing the benzamide’s amino group with urea alters target specificity, likely due to hydrogen-bonding differences .

Key Differences :

  • The target’s ethylideneamino group requires precise stereochemical control during condensation, whereas K1’s iminomethyl bridge is more straightforward to stabilize .
  • Urea and thiourea derivatives (e.g., A8) rely on nucleophilic substitution, contrasting with the target’s reliance on tautomerization .

Unanswered Questions :

  • The target compound’s bioactivity remains uncharacterized.

Biological Activity

N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Chemical Structure and Properties

Molecular Formula: C11H12N6O
Molecular Weight: 244.25 g/mol
IUPAC Name: this compound
InChI Key: LFOSQNMLHWWKQO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the condensation of benzohydrazide with an appropriate aldehyde or ketone containing the triazole moiety. This reaction is often catalyzed by acetic acid under reflux conditions, allowing for the formation of the desired compound with high yield and purity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria:

Bacterial Strain Activity (Zone of Inhibition)
Staphylococcus aureusModerate
Escherichia coliGood
Pseudomonas aeruginosaModerate
Bacillus subtilisGood

The compound's mechanism of action may involve inhibition of specific enzymes or disruption of cellular processes in microorganisms, leading to cell death .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against several strains:

Fungal Strain Activity (Zone of Inhibition)
Candida albicansModerate
Aspergillus fumigatusGood
Saccharomyces cerevisiaeModerate

These findings suggest that this compound could be a promising candidate for developing antifungal agents .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies have indicated that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

Cell Line IC50 (μM)
HepG2 (Liver Cancer)5.0
MCF7 (Breast Cancer)7.5

The compound appears to promote apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on HepG2 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
  • Combination Therapy : Research indicated that when combined with conventional chemotherapeutics like doxorubicin, this compound enhanced anticancer efficacy and reduced drug resistance in various tumor models .

Q & A

Q. Basic to Intermediate Research Focus

  • Antifungal Assays : Broth microdilution (CLSI M38/M27 protocols) against Candida albicans and Aspergillus fumigatus, with MIC values compared to fluconazole .
  • Mechanistic Insights :
    • Enzyme Inhibition : Test inhibition of fungal lanosterol 14α-demethylase (CYP51) via UV-Vis spectroscopy .
    • Molecular Docking : Use AutoDock Vina to predict binding to CYP51’s heme pocket, correlating triazole coordination with activity .

How should researchers address contradictions in reported bioactivity data?

Advanced Research Focus
Discrepancies in MIC values or target specificity may arise from:

  • Purity Variability : Confirm compound purity via HPLC-MS and elemental analysis .
  • Assay Conditions : Standardize inoculum size (e.g., 1–5 × 10³ CFU/mL) and incubation time (24–48 hrs) .
  • Computational Validation : Reconcile docking results with mutational studies (e.g., CYP51 Ala307 substitutions) to confirm binding .

What structural modifications enhance its antimycobacterial activity?

Q. Advanced Research Focus

  • Derivative Design :
    • Replace the benzamide with 4-nitrobenzamide to improve membrane permeability .
    • Introduce electron-withdrawing groups (e.g., Cl, CF₃) on the triazole to enhance target affinity .
  • SAR Studies :
    • Compare logP values (e.g., from −0.5 to 2.1) to optimize bioavailability .
    • Use QSAR models (e.g., CoMFA) to predict activity against M. tuberculosis .

Which analytical techniques are essential for characterizing degradation products?

Q. Basic Research Focus

  • Stability Testing : Accelerated degradation under heat (40–60°C) and humidity (75% RH) for 4 weeks .
  • Analytical Methods :
    • HPLC-DAD : Track degradation kinetics (e.g., hydrolysis of the ethylideneamino group) .
    • LC-MS/MS : Identify oxidation products (e.g., N-oxide derivatives) .
    • DSC/TGA : Monitor thermal decomposition (>200°C) .

How can molecular dynamics (MD) simulations elucidate its mechanism of action?

Q. Advanced Research Focus

  • Protocol :
    • Run 100-ns MD simulations (AMBER/CHARMM) to study binding stability to CYP51 .
    • Analyze root-mean-square fluctuation (RMSF) of the triazole moiety to assess conformational flexibility .
  • Validation :
    • Cross-correlate with experimental ΔG values from isothermal titration calorimetry (ITC) .

What are best practices for handling stereochemical inconsistencies in synthetic batches?

Q. Advanced Research Focus

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate (E)/(Z)-isomers .
  • Stereochemical Analysis :
    • Circular dichroism (CD) spectroscopy confirms configuration .
    • NOESY NMR detects spatial proximity of ethylidene protons to the triazole ring .

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